

# A Comparative Spectroscopic Guide to *t*-Butylsilane and Its Derivatives

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## Compound of Interest

Compound Name: *t*-Butylsilane

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This guide provides a detailed spectroscopic comparison of ***t*-butylsilane** and its chlorinated derivatives. The objective is to offer a comprehensive resource for the identification and characterization of these compounds, which are pivotal in various chemical syntheses. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

## Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for ***t*-butylsilane** and its derivatives. It is important to note that a complete, directly comparable dataset for all compounds from a single source is not readily available. Therefore, data from various sources have been compiled, and in some cases, data for closely related structures are provided as a reference.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organosilane compounds. The chemical shifts in <sup>1</sup>H and <sup>13</sup>C NMR are highly sensitive to the electronic environment of the silicon atom and the nature of its substituents.

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for ***t*-Butylsilane** and Derivatives

Compound Name	Formula	<sup>1</sup> H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)	Solvent	Reference Compound
t-Butyldimethyl silanol	C <sub>6</sub> H <sub>16</sub> OSi	0.08 (s, 6H, Si-(CH <sub>3</sub> ) <sub>2</sub> ), 0.90 (s, 9H, C-(CH <sub>3</sub> ) <sub>3</sub> ), 2.25 (bs, 1H, OH)[1]	-3.5 (Si-(CH <sub>3</sub> ) <sub>2</sub> ), 18.1 (C-(CH <sub>3</sub> ) <sub>3</sub> ), 25.7 (C-(CH <sub>3</sub> ) <sub>3</sub> )[1]	CDCl <sub>3</sub>	tert-Butyldimethyl silanol[1]
t-Butylsilane (Predicted)	C <sub>4</sub> H <sub>12</sub> Si	~0.8-1.0 (s, 9H, C-(CH <sub>3</sub> ) <sub>3</sub> ), ~3.0-3.5 (s, 3H, Si-H <sub>3</sub> )	~18-20 (C-(CH <sub>3</sub> ) <sub>3</sub> ), ~26-28 (C-(CH <sub>3</sub> ) <sub>3</sub> )	CDCl <sub>3</sub>	General Organosilane Shifts
Chloro-t-butylsilane (Predicted)	C <sub>4</sub> H <sub>11</sub> ClSi	~0.9-1.1 (s, 9H, C-(CH <sub>3</sub> ) <sub>3</sub> ), ~4.0-4.5 (s, 2H, Si-H <sub>2</sub> )	~19-21 (C-(CH <sub>3</sub> ) <sub>3</sub> ), ~27-29 (C-(CH <sub>3</sub> ) <sub>3</sub> )	CDCl <sub>3</sub>	General Organosilane Shifts
Di-t-butylsilane	C <sub>8</sub> H <sub>20</sub> Si	No data available	No data available	-	-
Tri-t-butylsilane	C <sub>12</sub> H <sub>28</sub> Si	No data available	No data available	-	-

Note: Predicted values are based on general principles of NMR spectroscopy for organosilanes and should be considered estimates.

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying functional groups. For organosilanes, characteristic vibrations include Si-H, Si-C, and Si-Cl stretches and bends.

Table 2: Key IR Absorption Frequencies for **t-Butylsilane** and Derivatives

Compound Name	Si-H Stretch (cm <sup>-1</sup> )	Si-C Vibrations (cm <sup>-1</sup> )	C-H Vibrations (cm <sup>-1</sup> )	Other Key Absorptions
t-Butylsilane (Typical)	2100-2250 (strong)	1250 (sym. deformation), 800-860 (rocking)	2850-2970 (stretch)	-
Chloro-t-butylsilane (Typical)	2150-2260 (strong, sharp)	1255 (sym. deformation), 810-870 (rocking)	2860-2980 (stretch)	~450-600 (Si-Cl stretch)
Di-t-butylsilane (Typical)	2100-2150 (strong)	1250 (sym. deformation), 800-860 (rocking)	2850-2970 (stretch)	-
Tri-t-butylsilane (Typical)	~2100 (strong)	1250 (sym. deformation), 800-860 (rocking)	2850-2970 (stretch)	-

Note: These are typical ranges for organosilanes and may vary slightly for specific molecules.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound. For **t-butylsilane** derivatives, a characteristic fragmentation is the loss of a t-butyl group (a neutral loss of 57 amu).

Table 3: Mass Spectrometry Data for **t-Butylsilane** Derivatives

Compound Name	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Chloro(1,1-dimethylethyl)dimethylsilane	Not prominent	93 [M-C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>
t-Butylsilane (Predicted)	88	31 [SiH <sub>3</sub> ] <sup>+</sup> , 57 [C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>
Chloro-t-butylsilane (Predicted)	122/124 ( <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)	65/67 [SiH <sub>2</sub> Cl] <sup>+</sup> , 57 [C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>
Di-t-butylsilane (Predicted)	144	87 [M-C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> , 57 [C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>
Tri-t-butylsilane (Predicted)	200	143 [M-C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> , 57 [C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>

Note: Predicted values are based on common fragmentation patterns of organosilanes.

## Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data.

### NMR Spectroscopy

**Sample Preparation:** Samples are typically prepared by dissolving 5-10 mg of the organosilane in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, C<sub>6</sub>D<sub>6</sub>) in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

**Instrumentation and Data Acquisition:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for <sup>1</sup>H.[\[2\]](#)[\[3\]](#)

- <sup>1</sup>H NMR: A standard pulse sequence is used. Key parameters include a spectral width of ~15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- <sup>13</sup>C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE). A wider spectral width (~200 ppm) is used.

## Infrared (IR) Spectroscopy

Sample Preparation:

- Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
- Solids: The solid can be ground with KBr powder and pressed into a thin pellet, or a mull can be prepared by grinding the solid with Nujol.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectra. The spectrum is typically scanned from 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the salt plates or KBr pellet is recorded and subtracted from the sample spectrum.

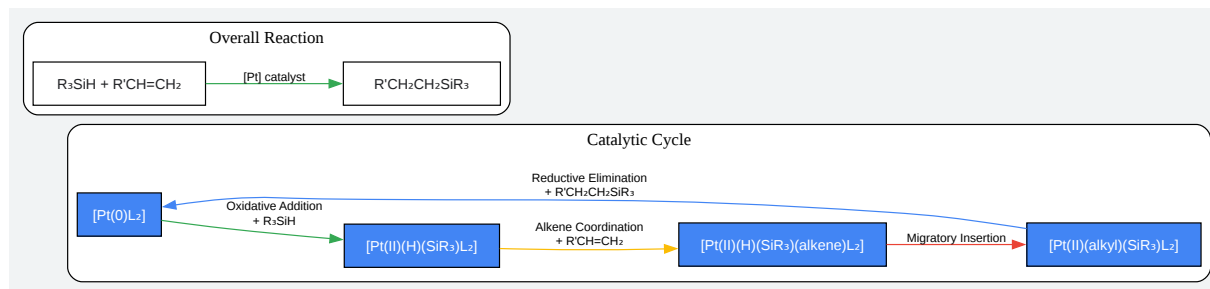
## Mass Spectrometry (MS)

Sample Introduction and Ionization: Samples can be introduced directly into the mass spectrometer or via a gas chromatograph (GC-MS). Electron Ionization (EI) is a common method for organosilanes. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Instrumentation and Data Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or magnetic sector instruments. The resulting mass spectrum plots the relative abundance of ions as a function of their mass-to-charge ratio ( $m/z$ ).

## Reaction Mechanism Visualization

The following diagram illustrates a common reaction mechanism involving organosilanes: the Chalk-Harrod mechanism for hydrosilylation. This catalytic cycle describes the addition of a Si-H bond across an alkene.



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Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

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